(Azepan-1-ylmethyl)[2-(2-oxopyrrolidin-1-yl)ethyl]phosphinic acid
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Overview
Description
[(AZEPAN-1-YL)METHYL][2-(2-OXOPYRROLIDIN-1-YL)ETHYL]PHOSPHINIC ACID is a complex organic compound that features a unique combination of azepane and pyrrolidine rings linked through a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(AZEPAN-1-YL)METHYL][2-(2-OXOPYRROLIDIN-1-YL)ETHYL]PHOSPHINIC ACID typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable linear precursor under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the azepane intermediate.
Introduction of the Phosphinic Acid Group: This step often involves the reaction of the azepane-pyrrolidine intermediate with a phosphinic acid derivative under controlled conditions to ensure the correct placement of the functional group.
Industrial Production Methods
Industrial production of [(AZEPAN-1-YL)METHYL][2-(2-OXOPYRROLIDIN-1-YL)ETHYL]PHOSPHINIC ACID may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[(AZEPAN-1-YL)METHYL][2-(2-OXOPYRROLIDIN-1-YL)ETHYL]PHOSPHINIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the azepane or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
[(AZEPAN-1-YL)METHYL][2-(2-OXOPYRROLIDIN-1-YL)ETHYL]PHOSPHINIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [(AZEPAN-1-YL)METHYL][2-(2-OXOPYRROLIDIN-1-YL)ETHYL]PHOSPHINIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[(AZEPAN-1-YL)METHYL][2-(2-OXOPYRROLIDIN-1-YL)ETHYL]PHOSPHONIC ACID: Similar structure but with a phosphonic acid group instead of a phosphinic acid group.
[(AZEPAN-1-YL)METHYL][2-(2-OXOPYRROLIDIN-1-YL)ETHYL]PHOSPHORIC ACID: Contains a phosphoric acid group, differing in the oxidation state of phosphorus.
Uniqueness
[(AZEPAN-1-YL)METHYL][2-(2-OXOPYRROLIDIN-1-YL)ETHYL]PHOSPHINIC ACID is unique due to its specific combination of azepane and pyrrolidine rings linked through a phosphinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H25N2O3P |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
azepan-1-ylmethyl-[2-(2-oxopyrrolidin-1-yl)ethyl]phosphinic acid |
InChI |
InChI=1S/C13H25N2O3P/c16-13-6-5-9-15(13)10-11-19(17,18)12-14-7-3-1-2-4-8-14/h1-12H2,(H,17,18) |
InChI Key |
VYXPDSXGKFFJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CP(=O)(CCN2CCCC2=O)O |
Origin of Product |
United States |
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